CID 78061256

Description

CID 78061256 is a unique identifier within the PubChem database, which curates chemical information for over 100 million compounds. Compounds are often categorized by their molecular frameworks, functional groups, and therapeutic or industrial applications. For instance, this compound may belong to a class of bioactive molecules, agrochemicals, or synthetic intermediates, depending on its structural and functional characteristics. Detailed analyses of such compounds rely on advanced cheminformatics tools, mass spectrometry (MS) techniques, and comparative toxicogenomics databases (CTD) to assess their roles in biological systems or environmental exposures .

Properties

CAS No. |

150176-63-9 |

|---|---|

Molecular Formula |

C9H22O2Si |

Molecular Weight |

190.358 |

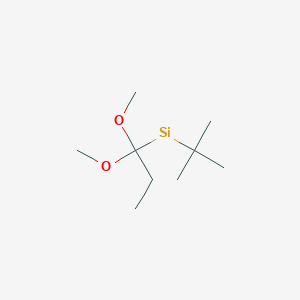

IUPAC Name |

tert-butyl(1,1-dimethoxypropyl)silane |

InChI |

InChI=1S/C9H22O2Si/c1-7-9(10-5,11-6)12-8(2,3)4/h7,12H2,1-6H3 |

InChI Key |

KYXBWEVNDUHIHQ-UHFFFAOYSA-N |

SMILES |

CCC(OC)(OC)[SiH2]C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

CID 78061256 can be synthesized through the reaction of tert-butyl dimethyl chlorosilane with 1,1-dimethoxypropane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 1,1-dimethoxypropyl group.

Industrial Production Methods

On an industrial scale, the production of tert-butyl(1,1-dimethoxypropyl)silane involves similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

CID 78061256 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into silanes with different substituents.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Various silanes with different substituents.

Substitution: Compounds with new functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl(1,1-dimethoxypropyl)silane is used as a protecting group for alcohols and carboxylic acids. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis.

Biology and Medicine

The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals. Its ability to protect sensitive functional groups makes it valuable in the preparation of complex drug molecules.

Industry

In the industrial sector, tert-butyl(1,1-dimethoxypropyl)silane is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl(1,1-dimethoxypropyl)silane exerts its effects involves the formation of stable silicon-oxygen bonds. The tert-butyl group provides steric hindrance, protecting the silicon atom from unwanted reactions. This stability allows for selective reactions at other functional groups in the molecule.

Comparison with Similar Compounds

Comparative analysis of CID 78061256 with structurally or functionally related compounds involves evaluating molecular descriptors, bioactivity, toxicity, and analytical behavior. Below is a synthesis of methodologies and findings from analogous studies:

Structural and Functional Similarity

Structural analogs are identified using tools like PubChem’s similarity search, which computes Tanimoto coefficients based on molecular fingerprints. For example:

- In Figure 8 of , betulin (CID 72326) and its derivatives are compared based on steroid backbone orientation and substituent groups, highlighting how minor structural changes affect substrate specificity .

- lists boronic acid derivatives with similarity scores (0.71–0.87), emphasizing the impact of halogen substitutions on solubility and bioavailability .

Hypothetical Comparison Table for this compound and Analogs

Pharmacological and Toxicological Profiles

Studies on chemotherapy-induced diarrhea (CID) prevention () illustrate how compound efficacy is assessed through clinical endpoints like incidence reduction and biomarker modulation. For example:

- Probiotics (e.g., Bifidobacterium) reduce CID incidence (OR = 0.26) by restoring gut barrier function .

- Betulin derivatives modulate drug transporters like P-gp, affecting pharmacokinetics .

If this compound is a therapeutic agent, similar metrics (e.g., IC₅₀, toxicity thresholds) would be benchmarked against established drugs like irbesartan (CID 3749) or troglitazone (CID 5591) .

Analytical and Computational Comparisons

- Mass Spectrometry: Collision-induced dissociation (CID) voltage correlates with oligonucleotide charge states and lengths, aiding structural elucidation . For small molecules, source-in CID in LC-ESI-MS differentiates isomers like ginsenosides .

Q & A

Q. What criteria determine whether supplementary materials (e.g., code, datasets) should be included in publications?

- Methodological Answer :

- Include raw data only if critical to reproducibility (e.g., NMR spectra in chemistry).

- Provide executable code (e.g., Jupyter notebooks) with version control (GitHub) and dependency lists (e.g., Conda environments) .

Tables: Key Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.